Sodium disulfide

Catalog No.
S1917747
CAS No.
22868-13-9
M.F
Na2S2
M. Wt
110.11 g/mol
Availability
In Stock
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Sodium disulfide

CAS Number

22868-13-9

Product Name

Sodium disulfide

Molecular Formula

Na2S2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/2Na.S2/c;;1-2/q2*+1;-2

InChI Key

SRRKNRDXURUMPP-UHFFFAOYSA-N

SMILES

[Na+].[Na+].[S-][S-]

Canonical SMILES

[Na+].[Na+].[S-][S-]

Sodium Disulfide for Energy Storage

  • High Capacity Cathode Material: Research suggests that Na2S2 can be a potential cathode material for sodium-sulfur batteries due to its high theoretical capacity (around 500 mAh/g) [1]. This is significantly higher than the capacities of conventional cathode materials used in Lithium-ion batteries.
  • Microwave Synthesis for Improved Performance: Studies have explored using microwave-assisted techniques for synthesizing Na2S2 in different polymorphs (alpha and beta phases) [1]. This approach allows for better control over the material's structure, potentially leading to improved electrochemical activity for battery applications.
Source

[1] Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs ()

Sodium Disulfide in Biological Research

  • Hydrogen Sulfide Donor: Sodium disulfide is being investigated as a source of hydrogen sulfide (H2S), a molecule with emerging roles in cellular signaling pathways [2]. By controlling the release of H2S, Na2S2 could be a valuable tool for studying its biological functions.
  • Potential Antioxidant Properties: Studies suggest that Na2S2, along with other polysulfides, might exhibit significant antioxidant activity exceeding that of reduced glutathione, a well-known cellular antioxidant [2]. This opens avenues for research on the potential therapeutic applications of Na2S2.
Source

[2] SulfoBiotics- Sodium disulfide (Na2S2) ()

Sodium disulfide is a chemical compound with the formula Na₂S₂. It is a yellow to brown solid that is highly soluble in water, forming alkaline solutions. Sodium disulfide is known for its strong sulfur odor and is often used in various industrial applications. The compound can release hydrogen sulfide gas when in contact with moisture, which is toxic and requires careful handling .

  • Oxidation: Sodium disulfide can be oxidized to form sodium thiosulfate or sodium sulfate:
    2 Na2S2+3O22Na2SO4\text{2 Na}_2\text{S}_2+3\text{O}_2\rightarrow 2\text{Na}_2\text{SO}_4
  • Hydrolysis: In aqueous solutions, sodium disulfide can react with water, leading to the formation of hydrogen sulfide:
    Na2S2+2H2O2NaOH+H2S\text{Na}_2\text{S}_2+2\text{H}_2\text{O}\rightarrow 2\text{NaOH}+\text{H}_2\text{S}
  • Reaction with Acids: Sodium disulfide reacts rapidly with acids to produce hydrogen sulfide:
    Na2S2+2HCl2NaCl+H2S\text{Na}_2\text{S}_2+2\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_2\text{S}

These reactions highlight its basic character and its ability to act as a reducing agent in various chemical processes .

Sodium disulfide can be synthesized through several methods:

  • Carbothermic Reduction: This industrial method involves the reduction of sodium sulfate using carbon:
    Na2SO4+2CNa2S2+2CO2\text{Na}_2\text{SO}_4+2\text{C}\rightarrow \text{Na}_2\text{S}_2+2\text{CO}_2
  • Laboratory Methods: Sodium disulfide can also be produced by reacting sulfur with sodium in anhydrous ammonia:
    2Na+S8Na2S22\text{Na}+S_8\rightarrow \text{Na}_2\text{S}_2

These methods yield varying purities and forms of sodium disulfide, depending on the conditions used .

Sodium disulfide has a wide range of applications:

  • Pulp and Paper Industry: Used as a bleaching agent.
  • Textile Industry: Employed for dyeing and bleaching processes.
  • Water Treatment: Acts as an oxygen scavenger and precipitant for metals.
  • Chemical Manufacturing: Utilized in producing rubber chemicals, sulfur dyes, and other compounds.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity .

Several compounds are structurally or functionally similar to sodium disulfide. Below is a comparison highlighting their uniqueness:

CompoundChemical FormulaUnique Features
Sodium SulfideNa₂SBasic character; forms hydrogen sulfide upon hydrolysis.
Sodium ThiosulfateNa₂S₂O₃Contains an additional oxygen atom; used in photographic processes.
Hydrogen DisulfideH₂S₂Gaseous state at room temperature; highly toxic.
Potassium DisulfideK₂S₂Similar properties but different alkali metal; used in similar applications.

Sodium disulfide is unique due to its specific applications in industrial processes and its biological activity, which distinguishes it from other sulfides .

The conventional synthesis of sodium disulfide relies primarily on the thermal reaction between sodium sulfide and elemental sulfur, representing the most widely studied and industrially applicable approach [1] [2]. This methodology involves heating stoichiometric mixtures of sodium sulfide (Na₂S) with elemental sulfur (S₈) at temperatures ranging from 200°C to 400°C, resulting in the formation of various sodium polysulfide species, including the target sodium disulfide (Na₂S₂) [1] [2].

Raman spectroscopy studies have revealed that regardless of the initial composition of sodium sulfide-sulfur mixtures, the solid sodium sulfide or disulfide transforms into the crystalline alpha-sodium tetrasulfide (α-Na₂S₄) phase as an initial step, with alpha- or beta-sodium disulfide (α- or β-Na₂S₂) serving as intermediates [1] [2]. The reaction proceeds when sulfur melts and is directly related to the polymerization-depolymerization mechanism responsible for the formation of smaller rings and sulfur chains in molten sulfur octamer (S₈), confirming the strong reactivity of radical sulfur chain molecules [1] [2].

The solid alpha-sodium tetrasulfide formed through this process may further react around 200°C with excess sodium sulfide, leading to a solid-state reaction that produces beta-sodium disulfide (β-Na₂S₂) [1] [2]. When the liquid composition of sodium tetrasulfide (Na₂S₄) is heated above 400°C, glass formation occurs upon cooling. Annealing this glass around 124°C yields a new gamma-sodium tetrasulfide (γ-Na₂S₄) crystalline phase where the tetrasulfide anions (S₄²⁻) have a smaller torsion angle [1] [2].

Research has demonstrated that the kinetics of the heterogeneous reaction between dissolved sodium sulfide and biologically produced sulfur particles exhibits autocatalytic behavior, with polysulfide ions formed in the reaction having an autocatalytic effect [3]. The observed reaction rate of the autocatalyzed reaction is limited by chemical reaction rather than diffusion, contrary to earlier reports for reactions involving granular sulfur [3].

Advanced Redox-Neutral Approaches Using Sodium Sulfinates

Recent advances in sodium disulfide synthesis have focused on redox-neutral methodologies that eliminate the need for conventional oxidizing agents [4] [5]. A particularly innovative approach involves the use of sodium sulfinates as starting materials in conjunction with tetrabutylammonium iodide (TBAI) as a catalyst and sulfuric acid as the acidifying agent [4] [5].

This methodology operates under relatively mild conditions, with optimal synthesis occurring at 120°C for two hours using dimethylformamide (DMF) as the solvent [4] [5]. The reaction demonstrates broad applicability to both sodium arylsulfinates and sodium alkylsulfinates, producing symmetrical disulfides in moderate to excellent yields ranging from 49% to 89% [4] [5].

Optimization studies have revealed that sulfuric acid is the most effective acidifying agent compared to other strong acids, likely due to its dibasic nature providing sufficient protonation of the sulfinate substrates [4] [5]. The catalyst loading of 20 mol% TBAI provides optimal yields, while higher concentrations do not significantly improve the reaction outcome [4] [5]. Temperature control is critical, as reactions conducted at 80°C produce only thiosulfonate intermediates without progressing to the desired disulfide products [4] [5].

Vapor Deposition Techniques for Thin-Film Fabrication

Vapor deposition methods for sodium disulfide thin-film fabrication have emerged as essential techniques for producing well-defined sodium sulfide films with controlled stoichiometry and morphology [6] [7]. Radio frequency (RF) magnetron sputtering represents the most extensively studied approach, enabling direct deposition from sodium sulfide (Na₂S) and sodium disulfide (Na₂S₂) targets [6] [7].

Analytical characterization and electrochemical cycling studies indicate that deposited films are amorphous with stoichiometries corresponding to sodium trisulfide (Na₂S₃) and sodium disulfide (Na₂S₂) when formed from Na₂S and Na₂S₂ targets, respectively [6] [7]. The observed compositional changes are attributed to preferential sputtering of sodium resulting from the higher energy required to break sodium-sulfur bonds in sodium sulfide compared to sodium disulfide [6] [7].

The preferential resputtering phenomenon occurs due to increased surface binding energies of sodium and sulfur in the sodium sulfide compound, which correlates directly with the enthalpy of formation [7]. The extra energy needed to break the sodium-sulfur bonds and atomize sodium sulfide results in higher energies of the sputtered atoms, consequently increasing the possibility for resputtering where atoms deposited on the substrate are ejected from the deposited film [7].

Chemical vapor deposition (CVD) techniques have also been developed for sodium sulfide thin-film synthesis, particularly focusing on low-temperature sulfur CVD methods [8] [9]. These approaches effectively convert sulfur dioxide (SO₂) with intermittently introduced hydrogen sulfide (H₂S) into deposited sulfur on metal sulfides, facilitating controlled formation of sodium polysulfide species [8] [9].

Salt-assisted chemical vapor deposition (SA-CVD) using halide salts and molten salts as precursors has shown promise for fabricating two-dimensional sodium sulfide materials [10]. The process involves the reaction of sodium chloride with sulfur-containing precursors to form molten salt intermediates that serve as nucleation sites for controlled sulfide growth [10].

Mechanistic Insights into Thiosulfonate Intermediate Formation

The formation of thiosulfonate intermediates represents a critical mechanistic pathway in sodium disulfide synthesis, particularly in biological and enzymatic systems [11] [12]. Thiosulfate dehydrogenase (TsdA) serves as a model system for understanding thiosulfonate intermediate formation, catalyzing the oxidation of two thiosulfate molecules to form tetrathionate through an unusual cysteine-ligated heme cofactor [11] [12].

Multiple lines of evidence support that the catalytic reaction proceeds through intermediate formation of an S-thiosulfonate derivative of the heme cysteine ligand [11] [12]. The cysteine residue is reactive and accessible to electrophilic attack, with cysteine S-thiosulfonate formed by addition of thiosulfate or following the reverse reaction with tetrathionate [11] [12]. The S-thiosulfonate modification is subsequently removed through catalysis, and alkylating the cysteine completely blocks enzymatic activity [11] [12].

The mechanistic model suggests that the first thiosulfate molecule is positioned by specific arginine residues (Arg¹⁰⁹ and Arg¹¹⁹), and these same residues stabilize the cysteine S-thiosulfonate group once formed [11]. Following heme reoxidation by an external electron acceptor, the sulfane atom of the second thiosulfate molecule attacks the thiosulfonate group in a thiol-disulfide exchange reaction [11].

In the transition state, the leaving group (cysteine) is stabilized by the catalytic heme iron(III), while the transition state itself is stabilized by serine residues [11]. This mechanism demonstrates considerable analogy to de novo disulfide bond formation catalyzed by enzymes with flavin adenine dinucleotide (FAD) or quinone cofactors, where the electrophilic thiol group is activated through formation of a charge transfer complex [11].

The sodium thiosulfonate salts exhibit distinctive molecular and supramolecular structural features [13]. Three sodium thiosulfonate salts have been prepared by direct reaction of sodium sulfinate salts, revealing unexpected coordination of pendant sulfur atoms not previously reported for thiosulfonate salts [13]. The structural analysis demonstrates the formation of three-dimensional layer structures consisting of sheets bridged by thiosulfonate and water oxygens to sodium atoms [13].

Solution radiolytic properties of sodium thiosulfonate systems indicate that degradation involves formation of sulfur-centered radicals rather than hydrogen abstraction mechanisms [13]. This finding provides important mechanistic insights into the stability and reactivity patterns of thiosulfonate intermediates under various chemical conditions [13].

Sodium disulfide exhibits distinctive spectroscopic signatures that provide fundamental insights into its molecular structure and bonding characteristics. Raman spectroscopy has emerged as the most extensively studied spectroscopic technique for this compound, particularly in the context of thermal reactions and phase transformations.

The Raman spectroscopic analysis of sodium disulfide reveals that the compound participates in complex thermal reactions when heated with elemental sulfur. Research has demonstrated that regardless of the initial composition of sodium sulfide-sulfur mixtures, the solid sodium disulfide transforms into the crystalline alpha-sodium tetrasulfide (α-Na₂S₄) phase as a primary reaction pathway [1] [2]. This transformation occurs through a mechanism directly related to the polymerization-depolymerization processes responsible for the formation of smaller rings and sulfur chains in molten sulfur octamer (S₈), confirming the high reactivity of radical sulfur chain molecules [1].

The vibrational modes of sodium disulfide are characterized by distinct temperature-dependent behavior. The compound exhibits strong temperature dependence in its Raman signatures, with the reaction proceeding when sulfur melts and being directly related to the polymerization-depolymerization mechanism [1]. The spectroscopic analysis reveals that alpha- or beta-sodium disulfide (α- or β-Na₂S₂) serves as intermediate phases during thermal transformations [1].

Infrared spectroscopy provides complementary information about the vibrational modes of sodium disulfide. The compound exhibits characteristic stretching and bending modes associated with the S-S bonds, which are highly sensitive to the molecular environment and temperature conditions. The infrared active vibrations must result in changes in the dipole moment, making the asymmetrical stretching and bending modes particularly prominent in the spectral analysis [3].

Advanced spectroscopic techniques have been employed to study related sodium sulfide systems. Reference peak analysis using glycerol at 927 cm⁻¹ has been utilized in comparative studies to evaluate spectral regions from different experimental conditions [4]. Additionally, electron paramagnetic resonance (EPR) spectroscopy has been applied to monitor electrochemical reactions involving sodium ions with various sulfide materials, revealing characteristic signals at g=2.001 attributed to defect structures [5].

The spectroscopic characterization of sodium disulfide reveals that the compound undergoes significant structural changes upon thermal treatment. When heated above 400°C, sodium tetrasulfide (Na₂S₄) liquid forms glass upon cooling, and subsequent annealing at approximately 124°C yields a new gamma-sodium tetrasulfide (γ-Na₂S₄) crystalline phase where the tetrasulfide anions (S₄²⁻) exhibit smaller torsion angles [1]. This new phase is metastable and transforms into the alpha phase upon prolonged heating at 200°C [1].

The vibrational analysis demonstrates that sodium disulfide exists in multiple polymorphic forms, with distinct spectroscopic signatures for each phase. The alpha and beta polymorphs exhibit different vibrational characteristics, with beta-sodium disulfide forming through solid-state reactions around 200°C when alpha-sodium tetrasulfide reacts with excess sodium sulfide [1]. The spectroscopic evidence supports the formation of various sodium polysulfide species during thermal treatments, including α,γ-Na₂S₄ and glassy Na₂S₄ phases [1].

Thermodynamic Stability Metrics and Enthalpic Relationships

The thermodynamic properties of sodium disulfide have been systematically investigated using solid-state electrochemical methods and calorimetric techniques. Thermodynamic stability measurements reveal that sodium disulfide exhibits well-defined enthalpic relationships that characterize its formation and stability under various conditions.

The standard enthalpy of formation of sodium disulfide has been determined through solid-state electromotive force (EMF) measurements using yttria-stabilized zirconia as the solid electrolyte. For the closely related sodium sulfide (Na₂S), which serves as a reference compound, the standard enthalpy of formation has been evaluated as ΔfH°(Na₂S(s), 298.15 K) = -369.0 ± 1.0 kJ/mol [6]. This value provides a baseline for understanding the thermodynamic stability of sodium polysulfide species.

The Gibbs energy of formation for sodium sulfide has been determined as ΔfG°(Na₂S(s)) = -90.9 + 4.1407T - 0.5415849T ln(T) kJ/mol [6]. This temperature-dependent relationship indicates that the thermodynamic stability of sodium sulfide systems exhibits complex temperature dependencies that influence the formation and stability of related disulfide compounds.

Calorimetric studies have provided detailed information about the heat capacity behavior of sodium compounds. The heat capacity of sodium metal itself has been measured with high accuracy between 0°C and 900°C, revealing distinct behavior for both solid and liquid phases [7]. These measurements are fundamental for understanding the thermodynamic properties of sodium-containing compounds, including sodium disulfide.

The thermodynamic analysis of sodium disulfide formation involves consideration of multiple reaction pathways. The equilibrium constant for sodium sulfide formation has been determined as log Kf(Na₂S(s)) = 216.28 - 4750(T/K)⁻¹ - 28.28878 ln(T/K) [6]. This relationship provides insight into the temperature-dependent stability of sodium sulfide systems and can be extrapolated to understand sodium disulfide behavior.

Enthalpic relationships in sodium disulfide systems are influenced by the formation of various polysulfide species. Research has demonstrated that sodium disulfide can form through multiple synthetic routes, each with distinct thermodynamic implications. The conventional thermal reaction between sodium sulfide and elemental sulfur represents the most widely studied and industrially applicable approach . This methodology involves heating stoichiometric mixtures at temperatures ranging from 200°C to 400°C, resulting in the formation of various sodium polysulfide species with different thermodynamic stabilities .

The stability metrics for sodium disulfide are closely related to the polymerization-depolymerization equilibria in molten sulfur systems. The thermodynamic stability of different polysulfide phases depends on temperature, with higher polysulfides (n > 4) decomposing under crystallization conditions into Na₂S₅ and elemental sulfur [1]. This decomposition behavior indicates that sodium disulfide represents an intermediate stability region within the sodium-sulfur system.

Melting point data for sodium disulfide indicates a melting point of approximately 495°C [9], which represents a significant thermal stability compared to other sodium sulfide compounds. This high melting point reflects the strong ionic interactions and lattice energy contributions to the compound's thermodynamic stability.

The thermodynamic stability of sodium disulfide is also influenced by its hydration behavior. The compound is highly hygroscopic and readily absorbs moisture from air, forming hydrated species that exhibit different thermodynamic properties [9]. This hygroscopic nature affects both the handling and storage requirements for the compound and influences its thermodynamic behavior in various environments.

Electrochemical Behavior in Non-Aqueous Media

The electrochemical properties of sodium disulfide in non-aqueous environments have been extensively studied in the context of energy storage applications, particularly sodium-sulfur battery systems. Electrochemical behavior in non-aqueous media reveals distinct characteristics that differentiate sodium disulfide from its aqueous counterpart.

Cyclic voltammetry studies have demonstrated that sodium disulfide exhibits reversible electrochemical behavior in various non-aqueous electrolyte systems. The compound shows characteristic reduction and oxidation peaks that correspond to the formation and dissolution of sodium polysulfide species. Research on sodium-iron sulfide battery systems has revealed that iron sulfide electrodes display two reduction peak potentials at 0.87 V and 1.39 V, along with one broad oxidation peak between 1.23 V and 2.3 V versus Na/Na⁺ [10].

The electrochemical window of sodium disulfide in non-aqueous media is significantly influenced by the choice of electrolyte system. Studies of electrolytes based on sodium hexafluorophosphate (NaPF₆), sodium perchlorate (NaClO₄), and sodium trifluoromethanesulfonate (NaCF₃SO₃) in binary mixtures of ethylene carbonate (EC) and dimethyl carbonate (DMC) have shown that these systems exhibit electrochemical stability windows extending up to 4.5 V versus Na/Na⁺ [11]. The stability of these electrolytes depends on the working electrode material, with aluminum preferred over steel as cathode current collectors [11].

Non-aqueous electrochemical systems containing sodium disulfide demonstrate complex redox behavior involving multiple electron transfer processes. The electrochemical interaction of sodium ions with transition metal disulfides, such as molybdenum disulfide (MoS₂), has been studied using electron paramagnetic resonance (EPR) spectroscopy to monitor real-time electrochemical processes [5]. These studies reveal that sodiation reactions initially occur at structural defects created during synthesis, leading to changes in the electronic structure of the materials [5].

The electrochemical stability of sodium disulfide in non-aqueous media is enhanced compared to aqueous systems due to the absence of water-induced hydrolysis reactions. In organic electrolytes, sodium disulfide can undergo reversible electrochemical processes without the complications associated with hydrogen sulfide evolution and pH changes that occur in aqueous systems [11].

Electrochemical impedance spectroscopy studies have provided insights into the charge transfer processes involving sodium disulfide in non-aqueous media. The formation of solid electrolyte interface (SEI) layers on electrode surfaces affects the electrochemical behavior of sodium-containing systems [11]. The composition and stability of these SEI layers are crucial for the long-term performance of sodium disulfide-based electrochemical systems.

Voltammetric characterization of sodium disulfide systems reveals that the compound can participate in multiple electron transfer processes, with the number of electrons transferred depending on the specific reaction conditions and electrode materials. The electrochemical behavior is influenced by factors such as scan rate, concentration, and temperature, which affect the kinetics of the electrochemical reactions [12].

The electrochemical performance of sodium disulfide in non-aqueous media is particularly relevant for advanced battery applications. Studies of sodium-polysulfide redox-flow batteries have demonstrated that the electrochemical behavior of sodium disulfide can be optimized through systematic investigation of solvation effects in glyme-based electrolytes [13]. These investigations combine physiochemical experiments with theoretical calculations to understand the molecular-level processes that govern electrochemical performance.

Electrochemical synthesis applications have explored the use of sodium disulfide in non-aqueous media for various synthetic transformations. The compound can serve as a sulfur source in electrochemical reactions, with the electrochemical conditions controlling the formation of specific sulfur-containing products [14]. These applications demonstrate the versatility of sodium disulfide as an electrochemical reagent beyond energy storage applications.

Solubility Dynamics in Protonic and Aprotic Solvents

The solubility behavior of sodium disulfide in various solvent systems demonstrates significant differences between protonic and aprotic media, reflecting the complex interactions between the ionic compound and different solvent environments. Solubility dynamics are governed by solvation energies, hydrogen bonding capabilities, and the potential for chemical reactions between the solute and solvent.

Protonic solvent systems exhibit distinctive solubility characteristics for sodium disulfide. In water, sodium disulfide demonstrates ready solubility, forming alkaline solutions due to hydrolysis reactions [15]. The compound is highly soluble in water, with solubility increasing significantly with temperature [16]. At 0°C, sodium sulfide (the parent compound) dissolves to the extent of 12.4 g per 100 mL of water, increasing to 18.6 g per 100 mL at 20°C and reaching 39 g per 100 mL at 50°C [16]. This temperature-dependent solubility behavior indicates strong solvation interactions and the influence of thermal energy on the dissolution process.

Alcoholic solvents present more complex solubility behavior due to the potential for chemical reactions between sodium disulfide and the protic solvent. In methanol, sodium disulfide exhibits solubility of approximately 20.21 g per 100 g methanol at 20°C, although experimental measurements often show lower values around 5 g per 100 g methanol [16]. This discrepancy arises from reactions between sodium disulfide and methanol, which form sodium methoxide (CH₃ONa) and sodium hydrosulfide (NaHS) [16]. The total concentration of dissolved sodium species, including both unreacted sodium disulfide and reaction products, averages about 19.87 g per 100 g methanol [16].

Ethanol demonstrates similar reactivity patterns to methanol, with sodium disulfide undergoing partial conversion to sodium ethoxide and sodium hydrosulfide [16]. The solubility behavior in ethanol is characterized by moderate solubility with concurrent chemical reaction, resulting in a mixture of dissolved species rather than simple solvation.

Aprotic solvent systems exhibit fundamentally different solubility characteristics for sodium disulfide. In dimethylformamide (DMF), sodium disulfide demonstrates good solubility due to the polar nature of the aprotic solvent [16]. DMF's high dielectric constant and dipolar aprotic character facilitate the dissolution of the ionic compound without the complications of chemical reactions that occur in protonic solvents. The solubility in DMF is particularly useful for synthetic applications requiring anhydrous conditions [16].

Dimethyl sulfoxide (DMSO) provides moderate solubility for sodium disulfide, with the compound maintaining its ionic character in this polar aprotic medium [16]. The solubility in DMSO is influenced by the strong solvation of both sodium cations and disulfide anions, although the extent of dissolution is generally lower than in protonic solvents due to the different solvation mechanisms.

Nonpolar aprotic solvents demonstrate minimal solubility for sodium disulfide. In diethyl ether, sodium disulfide is completely insoluble, reflecting the poor solvation of ionic compounds in low-dielectric-constant, nonpolar environments [16]. This insolubility is attributed to the inability of ether to stabilize the separated ions through solvation interactions.

The solubility dynamics in mixed solvent systems have been investigated for various sodium sulfide compounds. Studies of sodium sulfide in mixed water-organic solvent systems reveal that the addition of organic cosolvents can significantly modify solubility behavior [17]. The solubility of sodium sulfide in DMF-water mixtures shows that the addition of DMF increases the solubility compared to pure water, demonstrating the influence of solvent composition on dissolution behavior [17].

Temperature effects on solubility are particularly pronounced in protonic solvents, where increased temperature not only enhances dissolution kinetics but also influences the equilibrium between dissolved species and chemical reaction products. The solubility enhancement with temperature reflects the endothermic nature of the dissolution process and the increased molecular motion that facilitates solvation [16].

Hygroscopic behavior significantly affects the solubility dynamics of sodium disulfide. The compound is highly hygroscopic and readily absorbs moisture from the atmosphere, forming hydrated species that exhibit different solubility characteristics [9]. This hygroscopic nature means that practical solubility measurements must account for the presence of water, even in nominally anhydrous systems.

The pH effects in protonic solvents influence solubility through the equilibrium between various ionic species. In aqueous solutions, sodium disulfide hydrolysis produces hydroxide ions, creating alkaline conditions that affect the solubility equilibrium [16]. The basic nature of the resulting solutions can influence the stability of the dissolved disulfide species and the overall solubility behavior.

Other CAS

22868-13-9

Wikipedia

Sodium disulfide

General Manufacturing Information

Sodium sulfide (Na2(S2)): INACTIVE

Dates

Last modified: 02-18-2024

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